(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
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Overview
Description
“(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid” is a complex organic compound with a fascinating structure. Let’s break it down:
Chirality: The compound is chiral, with two stereocenters at positions 3 and 4.
Functional Groups:
Preparation Methods
Synthetic Routes: The synthetic routes for this compound can vary, but one approach involves the following steps:
Asymmetric Synthesis: Begin with an enantioselective synthesis to obtain the desired chirality at positions 3 and 4.
Pyrrolidine Ring Formation: Construct the pyrrolidine ring using appropriate reagents and conditions.
Trifluoromethylation: Introduce the trifluoromethyl group using a radical-based method or other suitable reactions.
Esterification: Attach the isobutyl ester group to the carboxylic acid.
Industrial Production: Industrial-scale production typically involves optimization of the synthetic route for efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the phenyl ring or pyrrolidine nitrogen.
Hydrolysis: Ester hydrolysis to yield the free acid.
Trifluoromethylating Agent: Trifluoromethyl phenyl sulfone can serve as a nucleophilic trifluoromethylating agent.
Radical Precursors: For radical-based reactions.
Base and Acid Catalysts: For ring formation and functional group transformations.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Materials Science: For designing novel materials with specific properties.
Agrochemicals: As a building block for crop protection agents.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways.
Properties
Molecular Formula |
C18H19F6NO4 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H19F6NO4/c1-16(2,3)29-15(28)25-7-12(13(8-25)14(26)27)9-4-10(17(19,20)21)6-11(5-9)18(22,23)24/h4-6,12-13H,7-8H2,1-3H3,(H,26,27) |
InChI Key |
UAMNJUGYGLUHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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